Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The trifluoroethyl group (C2H2F3) is a type of alkyl group derived from ethane (C2H6) by replacing three hydrogen atoms with fluorine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoroethyl-related compounds are often synthesized through reactions involving trifluoroacetic acid or its derivatives .Chemical Reactions Analysis
The trifluoroethyl group in the compound could potentially influence its reactivity. For instance, the presence of the CF3 group in certain compounds has been found to accelerate [3+2] cycloaddition reactions .Physical and Chemical Properties Analysis
Trifluoroethyl compounds often exhibit unique properties due to the electronegativity of the trifluoroethyl group. For example, 2,2,2-Trifluoroethanol is a colorless, water-miscible liquid that exhibits a stronger acidic character compared to ethanol .Scientific Research Applications
Versatile Building Block in Medicinal Chemistry
- Derivative Preparation : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives, closely related to Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate, can be prepared under mild conditions, yielding bifunctional 1,2,4-oxadiazole building blocks. These are useful in integrating biologically relevant molecules (Jakopin, 2018).
Synthesis of Trifluoromethyl Heterocycles
- Trifluoromethyl Heterocycles : A key precursor, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, facilitates the synthesis of various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This showcases the compound's role in creating diverse trifluoromethyl heterocycles (Honey et al., 2012).
5-Substituted 1,3,4-Oxadiazoles Synthesis
- 5-Substituted 1,3,4-Oxadiazoles : this compound is used to create 5-substituted 1,3,4-oxadiazoles. These compounds serve as building blocks for 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones (Wet-osot, Phakhodee, & Pattarawarapan, 2017).
Antimicrobial and Enzyme Inhibition Activities
- Biological Activities : Derivatives of this compound have been synthesized with various biological activities. For instance, some derivatives show antimicrobial, antilipase, and antiurease activities, highlighting their potential in medical and biochemical applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Application in Antihypertensive Activity
- Antihypertensive Activity : Certain derivatives, such as 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, have been found to exhibit antihypertensive activity in animal models. This suggests potential applications in the development of blood pressure-regulating drugs (Santilli & Morris, 1979).
Heterocyclic Derivatives Synthesis
- Synthesis of Novel Heterocyclic Compounds : Ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties have been synthesized. These compounds have been tested for various biological activities, including antibacterial and antiviral properties (Szulczyk et al., 2017).
Radical Additions and Cyclization
- Radical-Based Synthesis : this compound derivatives have been used in radical additions to alkenes and further processed into medicinally relevant triazoles. This demonstrates the compound's versatility in organic synthesis and pharmaceutical applications (Qin & Zard, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(12-15-5)3-7(8,9)10/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCJDJDMCLPBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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